Cenicriviroc
Overview
Description
Cenicriviroc is a pharmaceutical compound that has gained attention for its potential therapeutic applications. It is primarily known for its role as a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and C-C chemokine receptor type 5 (CCR5). These receptors are involved in various inflammatory and immune responses, making this compound a promising candidate for treating conditions such as HIV infection, non-alcoholic steatohepatitis, and potentially COVID-19 .
Mechanism of Action
Target of Action
Cenicriviroc is a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and C-C chemokine receptor type 5 (CCR5) . These receptors play crucial roles in the immune response and inflammation, making them important targets for therapeutic intervention .
Mode of Action
This compound functions as an entry inhibitor , preventing the virus from entering into human cells . It achieves this by binding to a domain of CCR5 and subsequently inhibiting the interaction between HIV-1 gp120 and CCR5 . Additionally, it acts as a CCR2 antagonist , which may have an anti-inflammatory effect .
Biochemical Pathways
The inhibition of CCR2 and CCR5 by this compound can attenuate or prevent inflammation or fibrosis in both early and late stages of diseases like HIV or nonalcoholic steatohepatitis (NASH) . This is achieved by affecting the activation/influx of glial and immune cells and the expression level of CCR2, CCR5, and important pronociceptive cytokines in the spinal cord and dorsal root ganglia (DRG) .
Pharmacokinetics
This compound is metabolized by the liver . This suggests that this compound has a fairly wide therapeutic range, and modest pharmacokinetic variability .
Result of Action
The administration of this compound results in the alleviation of hypersensitivity to mechanical and thermal stimuli in rats after sciatic nerve injury . This is associated with the beneficial impact of this compound on the activation/influx level of C1q/IBA-1-positive cells in the spinal cord and/or DRG and GFAP-positive cells in DRG . Additionally, repeated administration of this dual CCR2/CCR5 antagonist enhanced the analgesic effects of morphine and buprenorphine in neuropathic rats .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For instance, in the context of hepatic impairment, the pharmacokinetics of this compound can be altered . Furthermore, the efficacy of this compound can be potentiated in combination with other drugs, such as opioids .
Biochemical Analysis
Biochemical Properties
Cenicriviroc interacts with CCR2 and CCR5 receptors, functioning as an entry inhibitor that prevents the virus from entering into a human cell . The inhibition of CCR2 may have an anti-inflammatory effect . In vitro studies have shown that this compound can effectively prevent the nerve injury-induced increase in CCL3 in the spinal cord and dorsal root ganglia .
Cellular Effects
This compound has demonstrated potential to reduce respiratory and cardiovascular organ failures related to COVID-19 by inhibiting the CCR2 and CCR5 pathways . This could attenuate or prevent inflammation or fibrosis in both early and late stages of the disease and improve outcomes of COVID-19 . In vitro studies have shown that this compound can alleviate hypersensitivity to mechanical and thermal stimuli in rats after sciatic nerve injury .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on CCR2 and CCR5 receptors . By binding to these receptors, it prevents the virus from entering human cells . In addition, the inhibition of CCR2 may have an anti-inflammatory effect .
Temporal Effects in Laboratory Settings
In a study investigating the effects of this compound on hepatic impairment, participants received this compound 150 mg once daily for 14 days . The study found that this compound exposures were increased by moderate hepatic impairment but were not with mild hepatic impairment .
Dosage Effects in Animal Models
In animal models of liver and kidney fibrosis, this compound showed antifibrotic effects at doses ≥20 mg/kg/day . At these doses, significant reductions in collagen deposition, and collagen type 1 protein and mRNA expression were observed across the three animal models of fibrosis .
Metabolic Pathways
This compound is metabolized by the liver . As a dual CCR2/CCR5 antagonist, it is being evaluated for the treatment of non-alcoholic steatohepatitis, a liver condition associated with metabolic disorders .
Transport and Distribution
As this compound is metabolized by the liver, it was investigated in hepatically impaired participants for pharmacokinetic changes . The study found that this compound exposures were increased by moderate hepatic impairment but were not with mild hepatic impairment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cenicriviroc is synthesized through a series of chemical reactions involving multiple steps. The synthesis begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final compound. The process involves the use of reagents such as butoxyethanol, imidazole, and sulfoxide .
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity of the final product. The process is carefully monitored to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Cenicriviroc undergoes several types of chemical reactions, including:
Oxidation: The sulfoxide group in this compound can undergo oxidation to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Various substitution reactions can occur at the phenyl and imidazole rings
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced imidazole compounds, and substituted phenyl derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of dual receptor antagonists.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a treatment for HIV infection, non-alcoholic steatohepatitis, and COVID-19. .
Industry: Potential applications in the development of new therapeutic agents targeting inflammatory and immune-related diseases
Comparison with Similar Compounds
Cenicriviroc is unique in its dual antagonistic action on both CCR2 and CCR5 receptors. Similar compounds include:
Maraviroc: A CCR5 antagonist used in the treatment of HIV infection.
BMS-813160: Another dual CCR2/CCR5 antagonist under investigation for similar applications.
PF-04634817:
This compound’s dual action makes it a versatile compound with broader therapeutic potential compared to single receptor antagonists .
Properties
IUPAC Name |
(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N4O4S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+/t50-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDKCRDVVKJPKG-WHERJAGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H52N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497223-25-3 | |
Record name | Cenicriviroc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497223-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cenicriviroc [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cenicriviroc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11758 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CENICRIVIROC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15C116UA4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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